molecular formula C8H8N2O2 B8468996 4-formyl-N-methylpicolinamide

4-formyl-N-methylpicolinamide

Cat. No. B8468996
M. Wt: 164.16 g/mol
InChI Key: FJSVUVRPMANGIN-UHFFFAOYSA-N
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Patent
US09187428B2

Procedure details

7.50 g (33.989 mmol) of 4-(hydroxymethyl)-N-methylpyridine-2-carboxamide hydrochloride hydrate (Example 40A) were initially charged in 90 ml of methanol, 23.64 g (271.915 mmol) of manganese dioxide were added and the mixture was stirred at RT overnight. The reaction mixture was filtered off with suction through silica gel, the silica gel/manganese dioxide mixture was stirred with tetrahydrofuran/methanol 1:1 overnight, the silica gel/manganese dioxide mixture was then filtered off and the filtrate was evaporated.
Name
4-(hydroxymethyl)-N-methylpyridine-2-carboxamide hydrochloride hydrate
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
23.64 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.Cl.[OH:3][CH2:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]([C:11]([NH:13][CH3:14])=[O:12])[CH:6]=1>CO.[O-2].[O-2].[Mn+4]>[CH:4]([C:5]1[CH:10]=[CH:9][N:8]=[C:7]([C:11]([NH:13][CH3:14])=[O:12])[CH:6]=1)=[O:3] |f:0.1.2,4.5.6|

Inputs

Step One
Name
4-(hydroxymethyl)-N-methylpyridine-2-carboxamide hydrochloride hydrate
Quantity
7.5 g
Type
reactant
Smiles
O.Cl.OCC1=CC(=NC=C1)C(=O)NC
Name
Quantity
90 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
23.64 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered off with suction through silica gel
STIRRING
Type
STIRRING
Details
the silica gel/manganese dioxide mixture was stirred with tetrahydrofuran/methanol 1:1 overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the silica gel/manganese dioxide mixture was then filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(=O)C1=CC(=NC=C1)C(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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